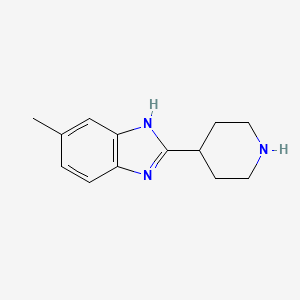

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-piperidin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSHCWRNRXJLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588645 | |

| Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295790-48-6 | |

| Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a heterocyclic compound with potential applications in pharmaceutical research. The protocol is designed for an audience with a background in organic chemistry and assumes familiarity with standard laboratory techniques and safety procedures.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a three-step process. The strategy involves the initial protection of the piperidine nitrogen, followed by the formation of the benzimidazole ring system via a condensation reaction, and concluding with the deprotection of the piperidine moiety. This approach ensures the selective formation of the desired product and allows for straightforward purification of the intermediates.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid

This initial step involves the protection of the secondary amine of piperidine-4-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions at the piperidine nitrogen during the subsequent benzimidazole formation.

Methodology:

-

Dissolve piperidine-4-carboxylic acid in a suitable solvent system, such as a mixture of tert-butanol and water, containing a base like sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), acidify the mixture with a dilute acid (e.g., HCl) to a pH of 2-3.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

| Parameter | Value | Reference |

| Reactants | Piperidine-4-carboxylic acid, Di-tert-butyl dicarbonate | [1] |

| Solvent | tert-Butanol/Water, Dichloromethane | [1] |

| Base | Sodium hydroxide, Triethylamine | [1] |

| Reaction Time | Overnight | [1] |

| Work-up | Acidification, Extraction | [1] |

Step 2: Synthesis of tert-Butyl 4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

This key step involves the formation of the benzimidazole ring through the condensation of 4-methyl-1,2-phenylenediamine with the previously synthesized N-Boc-piperidine-4-carboxylic acid. This reaction is a variation of the Phillips benzimidazole synthesis.

Methodology:

-

Combine 4-methyl-1,2-phenylenediamine and N-Boc-piperidine-4-carboxylic acid in a suitable high-boiling solvent, such as a mixture of chloroform and methanol.[2]

-

Add an acid catalyst, typically 4 M hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected intermediate.

| Parameter | Value | Reference |

| Reactants | 4-Methyl-1,2-phenylenediamine, N-Boc-piperidine-4-carboxylic acid | Proposed |

| Solvent | Chloroform:Methanol (3:1) | [2] |

| Catalyst | 4 M Hydrochloric Acid | Proposed |

| Reaction Temperature | Reflux | Proposed |

| Purification | Column Chromatography | [1] |

Step 3: Synthesis of this compound (Final Product)

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

Methodology:

-

Dissolve the Boc-protected intermediate, tert-butyl 4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Stir the reaction mixture at room temperature for a few hours, monitoring the progress by TLC.

-

Once the deprotection is complete, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in a minimal amount of solvent and precipitate the product by adding a non-polar solvent like diethyl ether, or neutralize with a base and extract the free base.

-

Collect the solid product by filtration and dry under vacuum.

| Parameter | Value | Reference |

| Reactant | tert-Butyl 4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | Proposed |

| Reagent | Trifluoroacetic acid (TFA) or HCl in Dioxane | [1] |

| Solvent | Dichloromethane (DCM) or 1,4-Dioxane | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Work-up | Evaporation, Precipitation/Extraction | [1] |

Quantitative Data Summary

While a direct literature precedent with explicit yields for this specific synthesis was not identified, the following table provides expected data based on similar reported syntheses. Actual yields may vary depending on reaction scale and optimization.

| Step | Product | Expected Yield | Purity |

| 1 | N-Boc-piperidine-4-carboxylic acid | >90% | >95% |

| 2 | tert-Butyl 4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 60-80% | >95% after chromatography |

| 3 | This compound | >90% | >98% |

Characterization of Final Product

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇N₃ | [3] |

| Molecular Weight | 215.29 g/mol | [3] |

| Appearance | Off-white to light brown solid | Expected |

| Purity (by HPLC) | ≥ 95% | [3] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.0-12.5 (br s, 1H, NH-benzimidazole), 7.2-7.4 (m, 2H, Ar-H), 6.9-7.0 (m, 1H, Ar-H), 3.0-3.2 (m, 3H, piperidine-H), 2.8-3.0 (m, 2H, piperidine-H), 2.35 (s, 3H, Ar-CH₃), 1.8-2.0 (m, 2H, piperidine-H), 1.6-1.8 (m, 2H, piperidine-H). | Predicted based on similar structures[2] |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 155.0, 142.0, 138.0, 131.0, 123.0, 118.0, 110.0, 45.0, 35.0, 31.0, 21.0. | Predicted based on similar structures[2] |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations designed to build the target molecule from commercially available starting materials. The key logical relationship is the use of a protecting group to control reactivity.

Caption: Logical flow of the synthetic strategy.

References

Synthesis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the versatile heterocyclic compound, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole. This benzimidazole derivative is of significant interest in medicinal chemistry and drug development due to its structural motifs that are common in pharmacologically active agents. This document provides a comprehensive overview of a feasible synthetic route, detailed experimental protocols adapted from established methodologies, and the expected physicochemical properties of the target compound.

Overview of Synthetic Strategy

The most direct and widely recognized method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions. For the synthesis of this compound, this translates to the reaction between 4-methyl-1,2-phenylenediamine and piperidine-4-carboxylic acid. The reaction proceeds via a cyclocondensation mechanism, where the carboxylic acid reacts with the diamine to form a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzimidazole product.

To ensure the piperidine nitrogen does not interfere with the reaction and to improve handling, it is common practice to use a protected form of piperidine-4-carboxylic acid, such as the hydrochloride salt, or to perform the reaction under conditions that protonate the piperidine nitrogen.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 2-(piperidin-4-yl)-1H-benzimidazoles.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 4-Methyl-1,2-phenylenediamine | 122.17 |

| Piperidine-4-carboxylic acid | 129.16 |

| Hydrochloric Acid (4 M aqueous solution) | 36.46 |

| Sodium Hydroxide (5 M aqueous solution) | 40.00 |

| Water (Deionized) | 18.02 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and piperidine-4-carboxylic acid (1.0 eq).

-

Acid Addition: To this mixture, add a 4 M aqueous solution of hydrochloric acid. The amount should be sufficient to fully dissolve and protonate the reactants, creating an acidic environment for the condensation.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and can take several hours to reach completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the dropwise addition of a 5 M aqueous sodium hydroxide solution until the pH is basic (pH > 8). This will cause the product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Physicochemical and Characterization Data

| Property | Value |

| Molecular Formula | C₁₃H₁₇N₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | Off-white to light brown solid |

| Purity | ≥95% (typical) |

Expected Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring system, the protons of the piperidine ring, and the methyl group. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm), while the piperidine and methyl protons will be in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzimidazole and piperidine rings, as well as the methyl group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (m/z ≈ 215.3 or 216.3).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the procurement of starting materials to the final characterization of the synthesized compound.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the well-established Phillips-Ladenburg condensation reaction. This guide provides a robust framework for its preparation and characterization, which is essential for researchers and professionals in the field of drug discovery and development. The straightforward nature of the synthesis and the pharmacological relevance of the benzimidazole core make this compound an attractive scaffold for further chemical exploration and biological evaluation.

Unraveling the Therapeutic Potential of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Scaffolding Approach in Drug Discovery

For Immediate Release

Shanghai, China – December 27, 2025 – The heterocyclic compound 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole has emerged as a significant scaffold in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of novel pharmaceuticals. While direct, in-depth studies on its specific mechanism of action are not extensively available in the public domain, its structural motifs and the biological activities of its derivatives suggest a promising future in the development of therapeutics, particularly for neurological disorders. This technical guide consolidates the available information on this compound and explores the mechanistic insights gleaned from its closely related analogs.

Overview and Physicochemical Properties

This compound, a member of the benzimidazole class of compounds, is recognized for its potential in drug discovery. Benzimidazoles are a well-established class of heterocyclic compounds with a wide range of pharmacological activities. The presence of the piperidine ring in this compound is a key structural feature often associated with compounds targeting the central nervous system (CNS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃ | CymitQuimica[1] |

| Molecular Weight | 215.29 g/mol | CymitQuimica[1] |

| CAS Number | 295790-48-6 | Chem-Impex[2] |

| Synonyms | 5-Methyl-2-(4-piperidinyl)-1H-benzimidazole, 6-methyl-2-piperidin-4-yl-1H-benzimidazole | Chem-Impex[2] |

| Purity | Min. 95% | CymitQuimica[1] |

Implied Biological Activity and Therapeutic Potential

Current literature predominantly highlights this compound as a key building block in the synthesis of more complex pharmaceutical agents.[2] It is frequently employed in research focused on enzyme inhibition and receptor binding studies, although specific molecular targets for this compound have not been explicitly detailed in the available research.[2] The broad therapeutic potential of the benzimidazole scaffold, however, provides a basis for inferring potential mechanisms of action.

Insights from Related Benzimidazole Derivatives

While specific data on this compound is limited, research on structurally similar compounds offers valuable insights into its potential biological activities.

Anti-Inflammatory Activity

A study on novel derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a core structure closely related to the topic compound, demonstrated significant anti-inflammatory properties. These derivatives were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3]

One of the most potent compounds in this series, compound 6e , exhibited IC₅₀ values of 0.86 μM for NO production and 1.87 μM for TNF-α production.[3] Further investigation revealed that its anti-inflammatory effect is mediated through the modulation of the NF-κB signaling pathway. Specifically, the compound was shown to restore the phosphorylation level of IκBα and reduce the protein expression of the p65 subunit of NF-κB in LPS-stimulated macrophages.[3]

Table 2: Anti-Inflammatory Activity of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative (Compound 6e)

| Parameter | IC₅₀ Value (μM) | Cell Line |

| NO Production Inhibition | 0.86 | RAW 264.7 |

| TNF-α Production Inhibition | 1.87 | RAW 2.64.7 |

Note: This data is for a derivative and not for this compound itself.

Potential as NLRP3 Inflammasome Inhibitors

Derivatives of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been investigated as inhibitors of the NLRP3 inflammasome.[4] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Certain synthesized compounds in this class were able to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells.[4]

Experimental Methodologies: A Framework for Investigation

Given the lack of specific published protocols for this compound, this section outlines a general experimental workflow for characterizing its mechanism of action, based on the studies of related compounds.

Synthesis and Characterization

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with piperidine-4-carboxylic acid. The resulting product would be purified using standard techniques such as column chromatography and characterized by methods like NMR and mass spectrometry to confirm its structure and purity.

In Vitro Anti-Inflammatory Assays

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

TNF-α Production Assay: Cells are treated similarly, and the concentration of TNF-α in the supernatant is quantified using an ELISA kit.

-

Western Blot Analysis: To investigate the effect on the NF-κB pathway, treated cells are lysed, and proteins are separated by SDS-PAGE. The expression levels of key proteins such as p-IκBα, IκBα, p-p65, and p65 are determined using specific primary and secondary antibodies.

Postulated Signaling Pathway Involvement

Based on the data from related compounds, a potential mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates a hypothetical model of how this compound might interfere with the NF-κB signaling cascade.

Future Directions and Conclusion

While this compound is a compound of interest due to its role as a synthetic intermediate, its own biological activity remains to be fully elucidated. The information gathered from its structural analogs strongly suggests that it may possess anti-inflammatory properties, potentially through the modulation of the NF-κB signaling pathway.

Future research should focus on dedicated studies to determine the specific molecular targets of this compound. Comprehensive screening against a panel of kinases, GPCRs, and other relevant enzymes would be a crucial first step. Subsequent in vitro and in vivo studies would then be necessary to validate these findings and to fully understand its pharmacological profile, including its efficacy, toxicity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this promising benzimidazole scaffold.

References

Unveiling the Biological Potential of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. Within this class, the 2-(piperidin-4-yl)-1H-benzoimidazole core has emerged as a promising framework for the development of novel therapeutic agents. This technical guide focuses on the biological activity of a specific derivative, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, and its closely related analogs. While specific data for this particular methylated compound is limited in publicly accessible literature, extensive research on the parent scaffold provides significant insights into its potential therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial activities. This document aims to provide a comprehensive overview of the known biological activities, relevant experimental protocols, and associated signaling pathways to facilitate further research and drug development efforts.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

Research into derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has revealed potent anti-inflammatory properties. These compounds have been shown to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] The mechanism of this anti-inflammatory action has been linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, highlighting the potent inhibition of NO and TNF-α production.[1]

| Compound ID | R Group (at N-1 of Piperidine) | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |

| 6a | 4-Fluorobenzyl | 1.23 | 2.54 |

| 6b | 4-Chlorobenzyl | 1.15 | 2.18 |

| 6c | 4-Bromobenzyl | 0.98 | 2.01 |

| 6d | 4-Methylbenzyl | 1.56 | 3.12 |

| 6e | 4-Methoxybenzyl | 0.86 | 1.87 |

| 6f | 3,4-Dichlorobenzyl | 1.02 | 2.09 |

| 6g | 2,4-Dichlorobenzyl | 1.31 | 2.88 |

| 7a | 4-Fluorophenethyl | 2.14 | 4.32 |

| 7b | 4-Chlorophenethyl | 1.98 | 3.96 |

| 7c | 4-Bromophenethyl | 1.85 | 3.75 |

| 7d | 4-Methylphenethyl | 2.54 | 5.11 |

| 7e | 4-Methoxyphenethyl | 1.76 | 3.58 |

| 7f | 3,4-Dichlorophenethyl | 1.91 | 3.89 |

| 7g | 2,4-Dichlorophenethyl | 2.23 | 4.51 |

| 7h | Benzyl | 1.89 | 3.81 |

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

TNF-α Production Assay (ELISA): The concentration of TNF-α in the culture supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for NF-κB Pathway Proteins: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin). After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

NF-κB Signaling Pathway in Inflammation

The diagram below illustrates the proposed mechanism of action for 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives in inhibiting the LPS-induced inflammatory response.

Antifungal Activity

Quantitative Antifungal Data

The table below presents the antifungal activity of a 5-methyl benzimidazole derivative against Candida albicans.[2]

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole | Candida albicans | 8 |

| Fluconazole (Standard) | Candida albicans | 32 |

| Nystatin (Standard) | Candida albicans | 4 |

Experimental Protocol: Antifungal Susceptibility Testing

Microorganism and Media: The fungal strain Candida albicans is cultured on Sabouraud dextrose agar.

Broth Microdilution Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of the compound are prepared in RPMI-1640 medium. A standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole Derivatives

The synthesis of the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold is typically achieved through the condensation of an o-phenylenediamine derivative with a piperidine-4-carboxylic acid derivative. The general synthetic workflow is depicted below.

A common method involves the reaction of the o-phenylenediamine with piperidine-4-carboxylic acid in the presence of a strong acid, such as polyphosphoric acid or hydrochloric acid, at elevated temperatures. The piperidine nitrogen is often protected with a suitable protecting group (e.g., Boc) which can be subsequently removed. Further derivatization at the piperidine nitrogen can then be performed to synthesize a library of analogs.

Conclusion

The this compound scaffold represents a promising area for therapeutic agent discovery. Based on the biological activities of its close analogs, this compound class holds significant potential as anti-inflammatory and antifungal agents. The well-defined anti-inflammatory mechanism, acting through the inhibition of the NF-κB signaling pathway, provides a solid foundation for rational drug design and optimization. While further studies are required to fully elucidate the specific biological profile of the 5-methyl derivative, the existing data strongly encourages continued investigation into this versatile and pharmacologically relevant chemical scaffold. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of these compounds.

References

The Structure-Activity Relationship of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, derivatives of 2-(piperidin-4-yl)-1H-benzoimidazole have garnered significant attention for their diverse biological activities, including potent anti-inflammatory, analgesic, and anticancer properties. This technical guide focuses on the structure-activity relationship (SAR) of a specific analog, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, and its related compounds. By dissecting the influence of various structural modifications on biological activity, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

The core structure, this compound, features a benzimidazole ring system substituted with a methyl group at the 5-position and a piperidine ring at the 2-position.[1] This arrangement has been identified as a promising starting point for the development of agents targeting a range of biological pathways, notably those involved in inflammation.[2]

Anti-inflammatory Activity and Mechanism of Action

A significant body of research points to the anti-inflammatory potential of 2-(piperidin-4-yl)-1H-benzoimidazole derivatives. These compounds have been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3] The underlying mechanism of action is often linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[3]

The NF-κB Signaling Pathway

The NF-κB pathway plays a pivotal role in immunity and inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS).

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of 2-(piperidin-4-yl)-1H-benzoimidazole derivatives is significantly influenced by the nature and position of substituents on both the benzimidazole and piperidine rings.

Substitutions on the Benzimidazole Ring

-

Position 5: The presence of a methyl group at the 5-position, as in the title compound, is generally favorable for activity. While a comprehensive quantitative comparison with other substituents at this position on the same scaffold is limited, studies on related benzimidazoles suggest that small, electron-donating groups at this position can enhance anti-inflammatory effects.

Substitutions on the Piperidine Ring

-

Piperidine Nitrogen (N1'): This position is a critical determinant of activity. Substitution with various aryl, and heteroaryl moieties has been extensively explored.

-

Aromatic Substituents: The introduction of substituted phenyl rings can significantly enhance potency. For instance, compounds with electron-withdrawing groups on the phenyl ring have shown potent inhibition of NO and TNF-α production.[3]

-

Heterocyclic Substituents: The incorporation of heterocyclic rings can also lead to potent anti-inflammatory agents.

-

The following table summarizes the quantitative SAR data for a series of 2-(piperidin-4-yl)-1H-benzoimidazole derivatives with modifications primarily on the piperidine nitrogen.

| Compound ID | R (Substitution on Piperidine N1') | R' (Substitution on Benzimidazole C5) | NO Inhibition IC₅₀ (µM)[3] | TNF-α Inhibition IC₅₀ (µM)[3] |

| 1 | H | H | > 50 | > 50 |

| 2 | Benzyl | H | 15.32 | 21.84 |

| 3 | 4-Fluorobenzyl | H | 8.76 | 12.53 |

| 4 | 4-Chlorobenzyl | H | 5.43 | 9.87 |

| 5 | 4-Bromobenzyl | H | 3.11 | 6.25 |

| 6e | 4-Trifluoromethylbenzyl | H | 0.86 | 1.87 |

| 7 | 3,4-Dichlorobenzyl | H | 2.54 | 4.91 |

| Ref. | Ibuprofen | 12.5 | 25.6 |

Table 1: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzoimidazole Derivatives.

From the data in Table 1, a clear SAR trend emerges for the substituent on the piperidine nitrogen. The introduction of a benzyl group (Compound 2) confers moderate activity compared to the unsubstituted parent compound (Compound 1). The potency is further enhanced by the presence of electron-withdrawing substituents on the phenyl ring, with the trifluoromethyl group (Compound 6e) affording the most potent inhibition of both NO and TNF-α production.[3]

Experimental Protocols

Synthesis of 2-(piperidin-4-yl)-1H-benzoimidazole Derivatives

A general synthetic route to 2-(piperidin-4-yl)-1H-benzoimidazole involves the condensation of a substituted o-phenylenediamine with piperidine-4-carboxylic acid.

General Procedure:

-

A mixture of the appropriately substituted o-phenylenediamine and piperidine-4-carboxylic acid is heated under reflux in a suitable solvent, such as ethylene glycol or an acidic medium.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

In Vitro Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages:

-

RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

LPS (1 µg/mL) is then added to stimulate the cells, and they are incubated for 24 hours.

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

TNF-α Production Assay in LPS-Stimulated Macrophages:

-

RAW 264.7 cells are cultured and treated with test compounds and LPS as described for the NO assay.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentration of TNF-α is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

The absorbance is measured, and the percentage of TNF-α inhibition is calculated.

Western Blot Analysis for NF-κB Pathway Proteins:

-

RAW 264.7 cells are treated with test compounds and LPS.

-

After the desired incubation period, the cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, p65).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anti-inflammatory agents. The structure-activity relationship studies highlight the critical role of substitutions on the piperidine nitrogen in modulating the inhibitory activity against pro-inflammatory mediators like NO and TNF-α. Specifically, the incorporation of electron-withdrawing groups on a benzyl substituent at the N1' position of the piperidine ring leads to a significant enhancement in potency. The mechanism of action is closely linked to the inhibition of the NF-κB signaling pathway. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of new analogs based on this versatile scaffold. Further exploration of substitutions at the 5-position of the benzimidazole ring, in conjunction with optimized substituents on the piperidine moiety, may lead to the discovery of even more potent and selective anti-inflammatory drug candidates.

References

physicochemical properties of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a benzimidazole core linked to a piperidine moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1][2] The presence of the piperidine ring is noted to enhance its solubility and bioavailability, which are critical parameters for drug efficacy.[1] This compound serves as a key intermediate in the development of drugs targeting a range of conditions, including neurological disorders and cancer.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and its biological context.

Core Physicochemical Properties

The fundamental are summarized in the table below. This data is essential for researchers engaged in its synthesis, formulation, and application in drug discovery.

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-(piperidin-4-yl)-1H-benzimidazole | [3] |

| Synonyms | 5-Methyl-2-(4-piperidinyl)-1H-benzimidazole | [1][3] |

| CAS Number | 295790-48-6 | [1] |

| Molecular Formula | C₁₃H₁₇N₃ | [1][3][4] |

| Molecular Weight | 215.30 g/mol | [1] |

| Melting Point | 219-225 °C | [1] |

| Appearance | Slightly purple powder | [1] |

| Purity | ≥95-99% (HPLC) | [1][3] |

| Storage Conditions | 0-8 °C, inert atmosphere, dark place | [1] |

Detailed Physicochemical Analysis

A deeper understanding of properties like solubility, lipophilicity (logP), and ionization constant (pKa) is crucial for drug development.

-

Solubility: The aqueous solubility of a compound is a critical determinant of its absorption and distribution in the body. The benzimidazole and piperidine rings in the structure of this compound are expected to contribute to its solubility profile. The hydrochloride salt form of similar benzimidazole derivatives is often synthesized to enhance aqueous solubility.[5]

-

Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. For ionizable molecules like this one, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is more relevant.[6][7] A balanced logD is essential for good oral bioavailability, allowing the drug to be soluble in the gastrointestinal tract while also being permeable through the intestinal wall.

-

Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This compound has basic nitrogen atoms in both the piperidine and imidazole rings, which can be protonated. Knowing the pKa values is vital for predicting its behavior in different physiological compartments and for developing suitable formulations.

Experimental Protocols

While specific experimental data for all physicochemical properties of this compound are not published, the following are standard high-throughput methods used to determine them for novel chemical entities.[8]

Determination of logP/logD (Shake-Flask Method)

-

Preparation: A solution of the compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (typically at pH 7.4 for logD).

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP (for the neutral species) or logD (at a specific pH) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtrate is measured, typically by HPLC with a calibration curve.

Determination of pKa (Potentiometric Titration)

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Biological Context and Applications

This compound is a versatile building block in medicinal chemistry.[1] Benzimidazole derivatives are known to exhibit a wide range of biological activities, and this compound is specifically noted for its potential in the development of treatments for neurological disorders and as a lead for novel anti-cancer therapies.[1] Its structure is similar to known pharmacophores, which allows for the exploration of various derivatives to enhance efficacy and reduce side effects.[1] The ability of some benzimidazoles to act as kinase inhibitors suggests a potential mechanism of action in cancer treatment.[9]

Visualizations

The following diagrams illustrate the logical workflow of physicochemical profiling in drug discovery and a conceptual signaling pathway where this compound might act.

Caption: Physicochemical profiling workflow in drug discovery.

Caption: Conceptual model of receptor tyrosine kinase inhibition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride () for sale [vulcanchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crenolanib - Wikipedia [en.wikipedia.org]

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole CAS number 295790-48-6

An In-depth Technical Guide to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole (CAS 295790-48-6)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, a versatile heterocyclic compound with significant promise in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Compound Properties

This compound, also known by its synonyms 5-Methyl-2-(4-piperidinyl)-1H-benzimidazole and 6-methyl-2-piperidin-4-yl-1H-benzimidazole, is a member of the benzimidazole class of compounds.[1][2] The benzimidazole core is a key pharmacophore found in numerous biologically active molecules.[3] The presence of a piperidine moiety can enhance the pharmacological properties of the molecule, including its solubility and bioavailability.[1]

| Property | Value | Reference(s) |

| CAS Number | 295790-48-6 | [1] |

| Molecular Formula | C₁₃H₁₇N₃ | [1] |

| Molecular Weight | 215.3 g/mol | [1] |

| Appearance | Slightly purple powder | [1] |

| Melting Point | 219-225 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis

A plausible synthetic approach for this compound would involve the reaction of 4-methyl-1,2-phenylenediamine with piperidine-4-carboxylic acid. This reaction is generally carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. The resulting product can then be purified using standard techniques like recrystallization or column chromatography.

Below is a generalized experimental protocol for a related compound, which can be adapted by a skilled chemist for the synthesis of the target molecule.

General Experimental Protocol for the Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole Derivatives:

-

A mixture of the appropriately substituted benzene-1,2-diamine (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) is prepared in a suitable solvent, such as a 4M aqueous solution of hydrochloric acid.[4]

-

The reaction mixture is stirred and heated under reflux for an extended period, typically 48 hours.[4]

-

The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The pH of the solution is adjusted to alkaline, for instance, by the addition of a 5 M sodium hydroxide solution, to precipitate the product.[4]

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.[4]

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Caption: Generalized workflow for the synthesis of this compound.

Potential Therapeutic Applications and Biological Activity

This compound is a promising compound in pharmaceutical research, with potential applications in the development of therapies for Central Nervous System (CNS) disorders and cancer.[1] Its structural similarity to known pharmacologically active molecules makes it a valuable candidate for further investigation.[1]

Central Nervous System (CNS) Activity

Derivatives of 2-(piperidin-3-yl)-1H-benzimidazoles have been identified as selective H1-antihistamines with CNS-penetrating properties, suggesting their potential use as sedative-hypnotics for insomnia.[5] While this study focused on the 3-piperidinyl isomer, it highlights the potential for piperidinyl-benzimidazoles to modulate CNS targets. Further research is needed to elucidate the specific CNS activity of the 4-piperidinyl isomer, this compound.

Anti-Cancer Activity

The benzimidazole scaffold is a well-established pharmacophore in the development of anti-cancer agents.[6][7] Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.[8] The mechanisms of action for anti-cancer benzimidazoles are diverse and can include the induction of apoptosis and cell cycle arrest.[7][9]

While specific quantitative data for the anti-cancer activity of this compound is not available, studies on structurally related compounds provide insights into its potential. For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent inhibitory activity on the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, with IC₅₀ values in the low micromolar range.[10] As chronic inflammation is linked to cancer development, this anti-inflammatory activity could contribute to its potential anti-cancer effects.

A study on other benzimidazole derivatives reported IC₅₀ values against various cancer cell lines, although these compounds are structurally distinct from the one .[9]

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 | 16.82 | [9] |

| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HT-29 | 20.11 | [9] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (Compound 6e) | RAW 264.7 (NO production) | 0.86 | [10] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (Compound 6e) | RAW 264.7 (TNF-α production) | 1.87 | [10] |

Note: The data in this table is for structurally related compounds and should be considered as indicative of the potential activity of the broader benzimidazole class, not as direct data for this compound.

Potential Mechanism of Action in Cancer

Based on the known mechanisms of other anti-cancer benzimidazole derivatives, this compound could potentially exert its effects through various signaling pathways. A plausible mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Caption: Plausible anti-cancer mechanism of action for this compound.

Other Potential Applications

Beyond its therapeutic potential, this compound is also utilized in biochemical research for studying enzyme inhibition and receptor binding.[1] Furthermore, it has found applications in material science, where it can be incorporated into polymers to enhance their mechanical properties.[1]

Conclusion

This compound is a versatile and promising chemical entity with a wide range of potential applications, particularly in the pharmaceutical industry. Its benzimidazole core and piperidine moiety contribute to its favorable chemical and biological properties. While further research is required to fully elucidate its specific mechanisms of action and to generate quantitative biological data, the existing information on related compounds suggests that it is a valuable scaffold for the development of novel therapeutics for CNS disorders and cancer. This technical guide provides a foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]

- 5. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. nveo.org [nveo.org]

- 8. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the compound 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes data from its constituent moieties—5-methyl-1H-benzimidazole and piperidine—to offer a comprehensive and predictive spectral characterization. This document also outlines a general experimental protocol for the synthesis and spectral analysis of this class of compounds.

Predicted Spectral Data

The spectral data presented below are predicted based on the known spectral characteristics of 5-methyl-1H-benzimidazole and piperidine derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH (Benzimidazole) | ~12.3 | Broad Singlet | - |

| H-4 (Benzimidazole) | ~7.35 | Singlet | - |

| H-6 (Benzimidazole) | ~7.00 | Doublet | ~8.4 |

| H-7 (Benzimidazole) | ~7.45 | Doublet | ~8.4 |

| CH₃ (Benzimidazole) | ~2.40 | Singlet | - |

| CH (Piperidine, C4) | ~3.0-3.2 | Multiplet | - |

| CH₂ (Piperidine, C2/C6, axial) | ~2.8-3.0 | Multiplet | - |

| CH₂ (Piperidine, C2/C6, equatorial) | ~3.3-3.5 | Multiplet | - |

| CH₂ (Piperidine, C3/C5, axial) | ~1.8-2.0 | Multiplet | - |

| CH₂ (Piperidine, C3/C5, equatorial) | ~2.1-2.3 | Multiplet | - |

| NH (Piperidine) | ~1.5-2.5 | Broad Singlet | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| C=N (Benzimidazole, C2) | ~155-158 |

| C-q (Benzimidazole, C3a/C7a) | ~135-143 |

| C-q (Benzimidazole, C5) | ~131 |

| CH (Benzimidazole, C4/C7) | ~115-123 |

| CH (Benzimidazole, C6) | ~123 |

| CH₃ (Benzimidazole) | ~21 |

| CH (Piperidine, C4) | ~40-45 |

| CH₂ (Piperidine, C2/C6) | ~45-50 |

| CH₂ (Piperidine, C3/C5) | ~30-35 |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Notes |

| 215 | [M]⁺ | Molecular Ion |

| 216 | [M+H]⁺ | Protonated Molecular Ion (ESI) |

| 132 | [C₈H₈N₂]⁺ | Loss of piperidine ring |

| 131 | [C₈H₇N₂]⁺ | Fragmentation of 5-methyl-benzimidazole moiety |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |

Ionization Method: Electron Ionization (EI) and Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectral analysis of this compound.

Synthesis: Phillips Condensation

A common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation.

-

Reaction Setup: A mixture of 4-methyl-1,2-phenylenediamine (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) is prepared in a round-bottom flask.

-

Acid Catalyst: Polyphosphoric acid (PPA) or 4M hydrochloric acid is added as a condensing agent and solvent.

-

Heating: The reaction mixture is heated to a temperature between 150-180 °C for 2-4 hours with constant stirring.

-

Work-up: After cooling to room temperature, the mixture is poured into ice-water and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 MHz. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are used.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Analysis: For Electrospray Ionization, the sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS Analysis: For Electron Ionization, the sample is introduced via a direct insertion probe or a gas chromatograph. The standard electron energy used is 70 eV. This method provides information about the molecular ion [M]⁺ and characteristic fragment ions.[1]

Visualizations

Logical Relationship of Structural Fragments to Predicted Spectrum

Caption: Logical flow from fragment data to predicted spectra.

Experimental Workflow for Spectral Analysis

Caption: Experimental workflow from synthesis to analysis.

References

An In-depth Technical Guide to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a heterocyclic organic compound, has emerged as a significant scaffold in medicinal chemistry. Its unique structure, featuring a benzimidazole core linked to a piperidine moiety, has positioned it as a valuable intermediate in the development of novel therapeutics, particularly for neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound and its derivatives. While the specific initial discovery of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of benzimidazole-containing compounds as pharmacologically active agents.

Introduction: The Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a privileged structure in drug discovery. This assertion is based on its presence in a variety of biologically active molecules and its ability to mimic other significant biological structures, such as purines. The therapeutic potential of benzimidazole derivatives is vast, with applications spanning anti-ulcer, anthelmintic, antiviral, anticancer, and anti-inflammatory agents. The piperidine substituent at the 2-position of the benzimidazole ring in the title compound often enhances solubility and bioavailability, crucial properties for drug candidates.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 295790-48-6 | [1] |

| Molecular Formula | C₁₃H₁₇N₃ | [1] |

| Molecular Weight | 215.3 g/mol | [1] |

| Melting Point | 219-225 °C | [1] |

| Appearance | Slightly purple powder | [1] |

Synthesis

While the original publication detailing the first synthesis of this compound is not readily identifiable, a general and widely adopted method for the synthesis of 2-(piperidin-4-yl)-1H-benzimidazoles can be adapted. This method involves the condensation of an o-phenylenediamine derivative with piperidine-4-carboxylic acid.

General Experimental Protocol for Synthesis

The synthesis of the parent compound, 2-(piperidin-4-yl)-1H-benzoimidazole, provides a foundational methodology.[2] This can be logically extended to the synthesis of the 5-methyl derivative by using the appropriately substituted o-phenylenediamine.

Reaction:

Figure 1: General synthesis scheme for this compound.

Procedure:

-

Reaction Setup: A mixture of 4-methyl-1,2-phenylenediamine (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) is prepared in an aqueous solution of 4M hydrochloric acid.

-

Reaction Conditions: The reaction mixture is stirred and heated under reflux for 48 hours.

-

Work-up: Upon completion, the mixture is cooled to room temperature. The pH is then adjusted to an alkaline value using a 5M sodium hydroxide solution.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and subsequently dried in a vacuum oven to yield the final product.

Biological Activity and Therapeutic Potential

This compound is primarily recognized as a key intermediate in the synthesis of novel pharmaceuticals, with a significant focus on treatments for neurological disorders.[1] Its ability to cross the blood-brain barrier makes it a promising scaffold for central nervous system (CNS) drug development.[1]

Research on related 2-(piperidin-4-yl)-1H-benzoimidazole derivatives has revealed a range of biological activities, suggesting potential therapeutic applications for the 5-methyl analog.

Anti-inflammatory Activity

A study on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives identified compounds with potent anti-inflammatory activity.[3] These compounds were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3] The underlying mechanism is suggested to involve the modulation of the NF-κB signaling pathway.

Figure 2: Proposed anti-inflammatory signaling pathway for 2-(piperidin-4-yl)-1H-benzoimidazole derivatives.

Antimicrobial and Antifungal Activity

Derivatives of 5-substituted benzimidazoles have been synthesized and evaluated for their antimicrobial and antifungal properties.[4] Notably, a 5-methyl substituted benzimidazole derivative demonstrated significant antifungal activity, suggesting that this substitution pattern is favorable for this therapeutic application.[4]

Other Potential Applications

The benzimidazole scaffold is versatile, and derivatives have been investigated for a wide array of other therapeutic uses, including:

-

Anticancer agents: By targeting various kinases and cellular pathways.

-

Antiviral compounds: Inhibiting viral replication.

-

Anthelmintics: A well-established application for this class of compounds.

Future Directions

The role of this compound as a foundational block in medicinal chemistry is well-established. Future research will likely focus on:

-

Synthesis of Novel Derivatives: Exploring further substitutions on both the benzimidazole and piperidine rings to optimize potency and selectivity for specific biological targets.

-

Elucidation of Mechanisms of Action: Detailed studies to understand the precise molecular interactions and signaling pathways modulated by its derivatives.

-

Clinical Translation: Advancing promising lead compounds derived from this scaffold through preclinical and clinical development for various disease indications.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. While its own specific biological activities are not extensively detailed, its utility as a key synthetic intermediate is clear. The broad spectrum of activities observed for its close analogs underscores the potential for developing novel and effective therapeutics based on this versatile scaffold. Further in-depth research into the specific properties and applications of this compound is warranted.

References

An In-Depth Technical Guide on the Potential Therapeutic Targets of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel benzimidazole derivative, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole. Due to a lack of direct experimental data on this specific compound, this document extrapolates potential biological activities and mechanisms of action based on structurally similar benzimidazole-containing molecules. The primary objective is to equip researchers and drug development professionals with a foundational understanding of plausible therapeutic avenues and the experimental methodologies required to investigate them. This guide outlines potential applications in anti-inflammatory, antifungal, and anticancer therapies, detailing relevant signaling pathways, experimental protocols, and data presentation frameworks.

Introduction

This compound is a small molecule belonging to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of various pharmacologically active agents[1]. Molecules incorporating this moiety have demonstrated a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer effects[2]. This guide will explore the most probable therapeutic targets for this compound based on the established activities of its structural analogs.

Chemical Profile

| Property | Value | Reference |

| IUPAC Name | 5-Methyl-2-(piperidin-4-yl)-1H-benzo[d]imidazole | |

| Synonyms | 5-Methyl-2-(4-piperidinyl)-1H-benzimidazole | [3] |

| CAS Number | 295790-48-6 | |

| Molecular Formula | C₁₃H₁₇N₃ | [3] |

| Molecular Weight | 215.29 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in methanol and other polar organic solvents |

Potential Therapeutic Area: Anti-Inflammatory

Several 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have exhibited potent anti-inflammatory activity. The proposed mechanism involves the suppression of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[1].

Potential Target: NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation[4][5]. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding TNF-α and inducible nitric oxide synthase (iNOS)[6]. Benzimidazole derivatives may inhibit this pathway, leading to a reduction in inflammatory responses.

Experimental Protocol: In Vitro Nitric Oxide (NO) and TNF-α Inhibition Assay

This protocol outlines the measurement of NO and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Potential Quantitative Data

Based on structurally similar compounds, the following table presents hypothetical IC₅₀ values.

| Assay | Potential IC₅₀ (µM) |

| NO Production | 0.5 - 5.0 |

| TNF-α Production | 1.0 - 10.0 |

Potential Therapeutic Area: Antifungal

Benzimidazole derivatives are known for their antifungal properties. Two primary mechanisms of action have been identified for this class of compounds: inhibition of tubulin polymerization and disruption of ergosterol biosynthesis[7][8].

Potential Target 1: Tubulin Polymerization

Benzimidazoles can bind to β-tubulin, a subunit of microtubules, thereby inhibiting their polymerization. This disruption of the cytoskeleton interferes with essential cellular processes like cell division and intracellular transport, ultimately leading to fungal cell death[7].

Potential Target 2: Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some benzimidazoles inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising cell membrane integrity and function[8][9].

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Potential Quantitative Data

| Fungal Species | Potential MIC (µg/mL) |

| Candida albicans | 1 - 16 |

| Aspergillus fumigatus | 2 - 32 |

| Cryptococcus neoformans | 0.5 - 8 |

Potential Therapeutic Area: Anticancer

The benzimidazole scaffold is present in numerous anticancer agents with diverse mechanisms of action.

Potential Targets in Oncology

-

Tubulin Polymerization: Similar to its antifungal mechanism, benzimidazoles can inhibit the polymerization of mammalian tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

-

Tyrosine Kinases (e.g., VEGFR2, EGFR): Many benzimidazole derivatives are potent inhibitors of various tyrosine kinases that are crucial for tumor growth, angiogenesis, and metastasis[1]. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis[10][11].

-

DNA Topoisomerases: These enzymes are essential for DNA replication and transcription. Benzimidazoles can act as topoisomerase inhibitors, leading to DNA damage and cell death.

-

Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors are effective in cancers with deficiencies in DNA repair mechanisms. Some benzimidazoles have been shown to inhibit PARP activity.

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Benzimidazole-based compounds can inhibit CDKs, causing cell cycle arrest.

-

Histone Deacetylases (HDACs): HDAC inhibitors can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Potential Signaling Pathway Inhibition: VEGFR-2

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the Ras/Raf/MEK/ERK (MAPK) pathway, which promotes cell proliferation and survival[1][10]. Inhibition of VEGFR-2 can block these pro-angiogenic signals.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

Potential Quantitative Data for Anticancer Activity

| Target/Assay | Potential IC₅₀ (µM) |

| Tubulin Polymerization | 0.1 - 2.0 |

| VEGFR-2 Kinase Assay | 0.05 - 1.0 |

| Topoisomerase I/II Inhibition | 1.0 - 15.0 |

| PARP Inhibition | 0.5 - 10.0 |

| CDK2/Cyclin A Kinase Assay | 0.2 - 5.0 |

| HDAC Inhibition | 0.1 - 2.5 |

| Cancer Cell Line (e.g., HeLa) Viability | 0.1 - 10.0 |

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of benzimidazole derivatives can be variable. They often undergo first-pass metabolism in the liver, leading to both active and inactive metabolites[12][13]. The piperidine moiety in this compound may enhance its solubility and bioavailability. Early assessment of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential for off-target effects, such as inhibition of cytochrome P450 (CYP) enzymes or interaction with the hERG channel, is crucial.

Experimental Protocol: In Vitro CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP450 isoforms using human liver microsomes.

Potential Safety and Pharmacokinetic Data

| Parameter | Potential Value |

| CYP3A4 Inhibition (IC₅₀) | > 10 µM |

| hERG Inhibition (IC₅₀) | > 10 µM |

| Plasma Protein Binding | 80 - 99% |

| Oral Bioavailability (in rodents) | 20 - 60% |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Based on the extensive research on related benzimidazole derivatives, this compound warrants investigation for its potential anti-inflammatory, antifungal, and anticancer activities. The immediate next steps should involve the synthesis of the compound and its evaluation in the in vitro assays detailed in this guide to confirm these predicted activities and elucidate its primary mechanism(s) of action. Subsequent studies should focus on lead optimization to enhance potency and selectivity, followed by in vivo efficacy and safety assessments in relevant disease models. This systematic approach will be critical in determining the true therapeutic potential of this compound.

References

- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. annualreviews.org [annualreviews.org]

- 8. journals.asm.org [journals.asm.org]

- 9. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 13. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a heterocyclic small molecule featuring a benzimidazole core linked to a piperidine moiety. This structural motif is present in a variety of biologically active compounds, suggesting a broad therapeutic potential.[1] Benzimidazole-containing compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The piperidine ring is a common scaffold in ligands targeting G-protein coupled receptors (GPCRs) and ion channels, often enhancing solubility and bioavailability.[1][5]

This document provides detailed protocols for the in vitro characterization of this compound, focusing on its potential as a modulator of the histamine H4 receptor (H4R), a GPCR implicated in inflammatory and immune responses.[6][7] The presented assays will enable researchers to determine the binding affinity and functional activity of the compound, providing crucial data for drug discovery and development programs.

Hypothesized Mechanism of Action

Based on its structural similarity to known pharmacophores, this compound is hypothesized to act as a ligand for the histamine H4 receptor. The H4 receptor is primarily coupled to the Gαi/o subunit of the G-protein complex.[7][8] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Antagonists, conversely, will block the action of agonists, preventing the decrease in cAMP. The following protocols are designed to test this hypothesis.

Caption: Hypothesized signaling pathway of the Histamine H4 Receptor.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: Radioligand Binding Affinity of this compound at the Human Histamine H4 Receptor

| Compound | Ki (nM) | Hill Slope |

| This compound | e.g., 50.5 | e.g., 1.1 |

| JNJ 7777120 (Reference Antagonist) | e.g., 5.2 | e.g., 1.0 |